Penicillin K
Overview
Description
Penicillin is a group of β-lactam antibiotics originally obtained from Penicillium moulds, principally P. chrysogenum and P. rubens . It is used to treat and prevent a wide variety of bacterial infections . It works by stopping the growth of bacteria .
Synthesis Analysis
Penicillins are produced by Penicillium rubens (popularly known as P. chrysogenum) and are used to synthesize the active pharmaceutical intermediate (API), 6-aminopenicillinic acid (6-APA) employed in semisynthetic antibiotic production . The biosynthetic process and strain improvement approaches for industrial penicillin production have been extensively studied .Molecular Structure Analysis
Penicillins, including Penicillin K, are characterized by three fundamental structural requirements: the fused beta-lactam structure, a free carboxyl acid group, and one or more substituted amino acid side chains . The molecular formula of this compound is R-C 9 H 11 N 2 O 4 S, where R is a variable side chain .Chemical Reactions Analysis
Penicillins are involved in enzymatic acyl group transfer reactions . The chemical reaction of antibiotics with their targets is described by the following equation: A+T ⇌ AT. The intracellular antibiotic molecules A react with target molecules T with a rate k f and form an antibiotic-target molecule complex .Physical and Chemical Properties Analysis
Penicillin is a white, odorless, crystalline solid or powder . Its density is 1.43 g mL -1 . The melting point is 120-128 ºC, and above this temperature, penicillin decomposes . Penicillin is poorly soluble in water and it is soluble in acetone and alcohols .Scientific Research Applications
Establishment of International Reference Preparation : The International Reference Preparation of Penicillin K, established by the WHO Expert Committee on Biological Standardization in 1951, is intended for research purposes. This preparation consists primarily of this compound (89.9%), along with penicillin dihydro F (9.6%) and penicillin F (0.5%). Its composition is determined based on its activity against a strain of Bacillus subtilis (Humphrey & Lightbown, 1954).
Comparative Study in Experimental Therapy : this compound, among other semisynthetic penicillins, has been compared in experimental therapy of pneumococcal and streptococcal infections in mice. Klomethacillin, a type of penicillin, showed superior chemotherapeutic effects in the treatment of pneumococcal septicemia (Rudzit Ea, Radkevich Tp, & Pershin Gn, 1976).
Penicillin and Antibiotics Research : Research on antibiotics, including penicillin, has been significant for medical science, chemistry, and general biology. This research, particularly on penicillin, initiated a concentrated effort to understand the impact of antibiotic substances on basic cellular processes (Brian, 1947).
Penicillin in Surgical Procedures : Penicillin has been used as a precautionary measure against infection during surgical procedures involving bones and joints. This use highlights its application in preventing postoperative infections (Buchman & Blair, 1947).
Automatic Classification of Epileptic EEG Spikes : Penicillin-induced focal epilepsy in research has led to developments like automatic classification of epileptic EEG spikes using iterative K-means clustering. This showcases penicillin's role in epilepsy research and developing methods for analyzing epileptic activity (Kortelainen et al., 2010).
Penicillin and Glutamine Metabolism in Bacteria : A study investigating the stress response of S. pneumoniae to lethal penicillin concentrations showed that penicillin interferes with glutamine metabolism. This finding suggests potential strategies for combination therapy or reversal of resistance (El Khoury et al., 2017).
Mechanism of Action
Safety and Hazards
Penicillin may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . In case of inadequate ventilation, wear respiratory protection . Contaminated work clothing should not be allowed out of the workplace .
Properties
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-6-(octanoylamino)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-4-5-6-7-8-9-10(19)17-11-13(20)18-12(15(21)22)16(2,3)23-14(11)18/h11-12,14H,4-9H2,1-3H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVASOOUVMJAZNJ-MBNYWOFBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200506 | |
Record name | Penicillin K | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
525-97-3 | |
Record name | (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(1-oxooctyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=525-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Penicillin K | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Penicillin K | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.